1-Butylpyridinium-D14 chloride

Catalog No.
S1939386
CAS No.
312623-96-4
M.F
C9H14ClN
M. Wt
185.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butylpyridinium-D14 chloride

CAS Number

312623-96-4

Product Name

1-Butylpyridinium-D14 chloride

IUPAC Name

2,3,4,5,6-pentadeuterio-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)pyridin-1-ium;chloride

Molecular Formula

C9H14ClN

Molecular Weight

185.75 g/mol

InChI

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D2,4D,5D,6D,7D2,8D,9D;

InChI Key

POKOASTYJWUQJG-CBZSTONXSA-M

SMILES

CCCC[N+]1=CC=CC=C1.[Cl-]

Canonical SMILES

CCCC[N+]1=CC=CC=C1.[Cl-]

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H].[Cl-]

1-Butylpyridinium-D14 chloride is a deuterated ionic compound characterized by its unique structure, which includes a pyridine ring bonded to a butyl group and a chloride ion. Its empirical formula is C9D14ClN, and it has a molecular weight of 185.75 g/mol. The presence of deuterium (D) in the butyl group makes this compound particularly useful in various scientific applications, especially in studies involving nuclear magnetic resonance spectroscopy due to the distinct isotopic labeling that deuterium provides .

Owing to its ionic nature. It can act as:

  • Solvent: It is often used in organic synthesis as a solvent due to its ability to dissolve various organic compounds.
  • Catalyst: This compound can facilitate reactions, particularly in the synthesis of other organic compounds.
  • Reactant: It can engage in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles .

While specific biological activity data for 1-Butylpyridinium-D14 chloride is limited, related compounds have shown potential antimicrobial and antifungal properties. The pyridine ring structure is known to influence biological interactions, suggesting that 1-Butylpyridinium-D14 chloride could exhibit similar activities. Further research would be necessary to elucidate its specific biological effects .

The synthesis of 1-Butylpyridinium-D14 chloride typically involves the following steps:

  • Preparation of Deuterated Butylamine: This can be achieved through the reaction of deuterated reagents with butyronitrile.
  • Quaternization Reaction: The deuterated butylamine is then reacted with pyridine and hydrochloric acid to form 1-Butylpyridinium-D14 chloride.
  • Purification: The product is purified through recrystallization or chromatography methods to obtain high purity levels suitable for research applications .

1-Butylpyridinium-D14 chloride has several notable applications:

  • Nuclear Magnetic Resonance Spectroscopy: Its deuterated form enhances the clarity of NMR spectra, making it valuable for structural analysis.
  • Organic Synthesis: It serves as a solvent and catalyst in various organic reactions.
  • Research Tool: Its unique isotopic labeling allows for tracking and studying reaction mechanisms in biochemical research .

Interaction studies involving 1-Butylpyridinium-D14 chloride often focus on its behavior in solution and its interactions with other compounds. These studies help understand how this compound can influence reaction pathways and mechanisms in organic synthesis. Additionally, its interactions with biological molecules could provide insights into potential therapeutic applications .

1-Butylpyridinium-D14 chloride shares similarities with several other compounds, particularly those containing pyridine or quaternary ammonium structures. Here are some comparable compounds:

Compound NameCAS NumberUnique Features
1-Butylpyridinium chloride1124-64-7Non-deuterated version; widely used as an ionic liquid.
N-Methylpyridinium chloride1124-64-8Smaller alkyl group; used similarly in organic synthesis.
Benzylpyridinium chloride1124-64-9Contains a benzyl group; exhibits different solubility properties.

Uniqueness

The key uniqueness of 1-Butylpyridinium-D14 chloride lies in its deuterated butyl group, which enhances its utility in spectroscopic studies compared to non-deuterated analogs. This isotopic labeling allows for more precise tracking of molecular interactions and reaction pathways, making it an essential tool in advanced chemical research .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-02-18

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